molecular formula C14H16O3 B1381071 2-(2-Ethyl-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid CAS No. 861355-13-7

2-(2-Ethyl-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid

Cat. No. B1381071
M. Wt: 232.27 g/mol
InChI Key: LLANIAVLHAHRGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2-Ethyl-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid” is a chemical compound with the molecular formula C14H14O4 . It is also known as Ethyl 2-oxo-2-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate . The compound is stored at room temperature and is available in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14O4/c1-2-18-14(17)13(16)11-8-7-9-5-3-4-6-10(9)12(11)15/h3-6,11H,2,7-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Synthesis and Transformation

The compound has been utilized in complex synthesis processes. For instance, Sinyakov et al. (2017) used a similar compound, ethyl 2-cyano-2-(6,7-dichlorononafluoro-5,6,7,8-tetrahydronaphthalen-2-yl)acetate, in a multi-step synthesis to ultimately create perfluoro-6-methyl-1,4-dihydronaphthalene and perfluoro-2-methylnaphthalene, showcasing its role in creating fluoroorganic compounds with potential applications in various industries including pharmaceuticals and agrochemicals (Sinyakov et al., 2017).

Intermediate in Drug Synthesis

Huang et al. (2008) demonstrated the use of a related compound, 1-(6,7-dimethyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid, as a key intermediate in the synthesis of complex molecules. Their study outlines a one-step synthesis of this compound and its subsequent transformations, indicating its potential as a building block in pharmaceutical compound synthesis (Huang et al., 2008).

Biological Evaluation

Chaitramallu et al. (2017) explored a series of derivatives involving the tetrahydronaphthalen-2-yl moiety for their biological activity. The study highlights the compound's relevance in the synthesis of bioactive molecules, which could be critical in drug discovery and biological research (Chaitramallu et al., 2017).

Crystal Structure Analysis

The crystal structure of compounds closely related to 2-(2-Ethyl-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid has been analyzed to understand their molecular conformation and hydrogen bonding. For instance, Barcon et al. (2001) detailed the crystal structure of (+/-)-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, providing insights into its molecular geometry and potential interactions in solid form (Barcon et al., 2001).

Microbial Reduction and Enantioselectivity

Patel et al. (2002) investigated the enantioselective microbial reduction of a compound structurally similar to 2-(2-Ethyl-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid. The study underscores the significance of microbial processes in achieving high enantiomeric excess and yield, which is paramount in the synthesis of chirally pure pharmaceuticals (Patel et al., 2002).

properties

IUPAC Name

2-(2-ethyl-4-oxo-1,3-dihydronaphthalen-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-2-14(9-13(16)17)7-10-5-3-4-6-11(10)12(15)8-14/h3-6H,2,7-9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLANIAVLHAHRGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2=CC=CC=C2C(=O)C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethyl-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Ethyl-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
Reactant of Route 2
2-(2-Ethyl-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
Reactant of Route 3
2-(2-Ethyl-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
Reactant of Route 4
2-(2-Ethyl-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
Reactant of Route 5
2-(2-Ethyl-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
Reactant of Route 6
2-(2-Ethyl-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid

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